2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide
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Overview
Description
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indazole ring, which is further substituted with a prop-2-enyl group.
Preparation Methods
The synthesis of 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide typically involves the reaction of 2-prop-2-enylindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The general steps are as follows:
- Dissolve 2-prop-2-enylindazole in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the acetamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indazole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloroacetamide group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide can be compared with other indazole derivatives and chloroacetamides:
2-Chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar chloroacetamide group but a different aromatic substitution pattern, leading to different biological activities and applications.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share the chloroacetamide group but have a benzothiazole ring instead of an indazole ring, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2-prop-2-enylindazol-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-5-16-8-9-3-4-10(6-11(9)15-16)14-12(17)7-13/h2-4,6,8H,1,5,7H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGZRPYKGZDKEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C=CC(=CC2=N1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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